![molecular formula C9H14N2O2 B028015 1,4-Diazaspiro[5.5]undecane-2,5-dione CAS No. 106025-29-0](/img/structure/B28015.png)

1,4-Diazaspiro[5.5]undecane-2,5-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione and related compounds, such as 1,4-diazepines, involves various strategies aimed at constructing the spiro and diazepine frameworks. These methods emphasize the importance of efficiently assembling the compound's core structure while allowing for functionalization to tailor its properties for specific applications (Rashid et al., 2019).

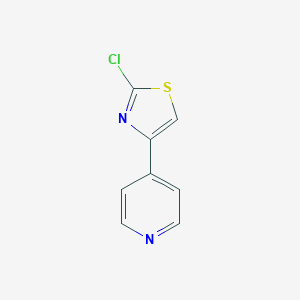

Molecular Structure Analysis

The molecular structure of 1,4-Diazaspiro[5.5]undecane-2,5-dione is characterized by its spirocyclic connection, which influences its electronic and steric properties. This structural feature is crucial for its reactivity and potential applications in materials science. Studies on related compounds, such as diketopyrrolopyrroles, highlight the impact of the molecular architecture on optical properties, indicating the significance of structural analysis in understanding and exploiting these materials (Grzybowski & Gryko, 2015).

Chemical Reactions and Properties

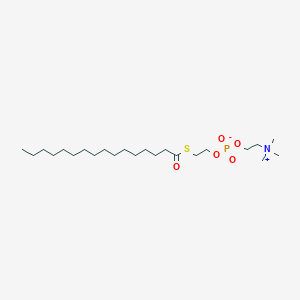

1,4-Diazaspiro[5.5]undecane-2,5-dione participates in various chemical reactions, including cycloadditions and homologation reactions, due to its reactive diazepine and dione moieties. These reactions are essential for modifying the compound and deriving materials with desirable properties. The versatility of these reactions underscores the compound's utility in organic synthesis and materials chemistry (Candeias et al., 2016).

Physical Properties Analysis

The physical properties of 1,4-Diazaspiro[5.5]undecane-2,5-dione, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are critical for its processing and application in various fields. Research on related heterocyclic compounds provides insights into how the structural elements of these materials affect their physical characteristics, guiding the development of new materials with optimized properties (Safari & Gandomi-Ravandi, 2014).

Chemical Properties Analysis

The chemical properties of 1,4-Diazaspiro[5.5]undecane-2,5-dione, including its reactivity, stability, and interactions with other molecules, are central to its application in chemical synthesis and material development. Studies on diazocarbonyl compounds, for instance, shed light on the reactivity patterns of similar structures, providing a foundation for understanding and exploiting the chemical behavior of 1,4-Diazaspiro[5.5]undecane-2,5-dione in various contexts (Burke & Grieco, 1980).

Applications De Recherche Scientifique

Electrochemical Behavior

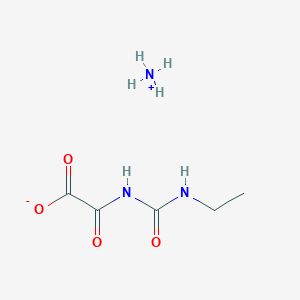

- Redox Behavior : The compound exhibits interesting redox behavior when subjected to electrolytic oxidation and reduction in non-aqueous media. Oxidation results in N-(1-aminocyclohexanecarbonyl)oxamic acid with an 80% yield, while reduction yields alcohol and traces of the dimer (Abou-Elenien et al., 1991).

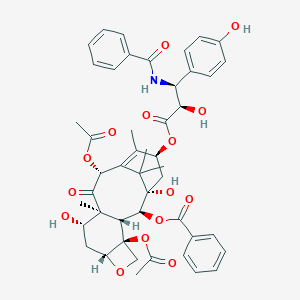

Biological Activity and Synthesis

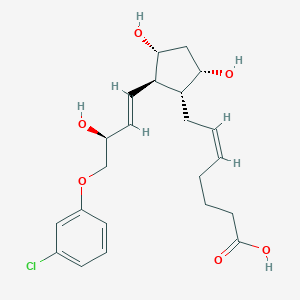

- Bioactivity : 1,9-Diazaspiro[5.5]undecanes, a variant of the compound, show potential in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Synthetic Applications

- Synthesis of Derivatives : Various derivatives of this compound have been synthesized, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, which have been confirmed by multiple spectroscopic methods (Ahmed et al., 2012).

- Anticonvulsant Potential : Synthesized derivatives have shown promising anticonvulsant potential, with certain compounds demonstrating significant potency compared to reference drugs (Aboul-Enein et al., 2014).

Catalysis and Chemistry

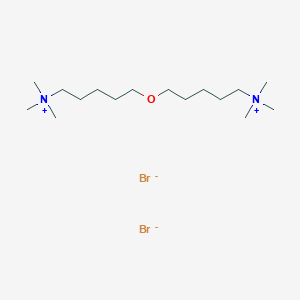

- Catalyst-Free Synthesis : The compound is involved in an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, demonstrating versatility in chemical synthesis (Aggarwal et al., 2014).

Crystallography and Structural Analysis

- Hydrogen Bonding and Structure : Studies have been conducted to understand the crystal structures and conformation of amino-cycloalkanespiro-5-hydantoins, derivatives of 1,4-Diazaspiro[5.5]undecane-2,5-dione. These studies contribute to a deeper understanding of the molecular structure and interactions (Todorov et al., 2009).

Therapeutic Applications

- CCR8 Antagonists : Derivatives of the compound have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).

Propriétés

IUPAC Name |

1,4-diazaspiro[5.5]undecane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-7-6-10-8(13)9(11-7)4-2-1-3-5-9/h1-6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYHSWLWGGHABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545938 | |

| Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106025-29-0 | |

| Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

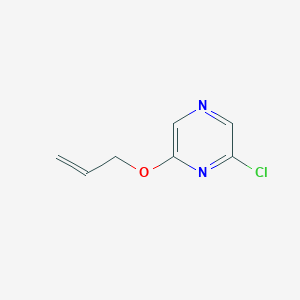

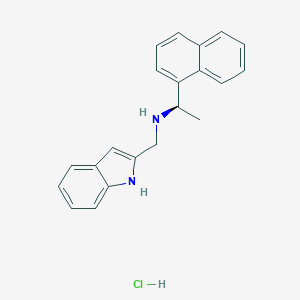

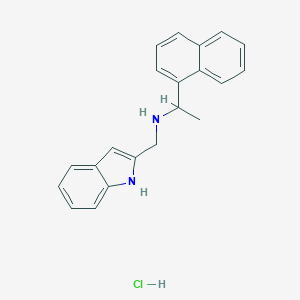

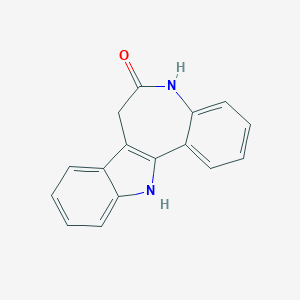

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)

![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)

![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)

![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)